![molecular formula C12H18Cl2N2O B3208302 2-氯-N-{3-[甲基(苯基)氨基]丙基}乙酰胺盐酸盐 CAS No. 1049756-51-5](/img/structure/B3208302.png)
2-氯-N-{3-[甲基(苯基)氨基]丙基}乙酰胺盐酸盐
描述
2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is a chemical compound with the CAS Number: 1049756-51-5 . It has a molecular weight of 277.19 . The IUPAC name for this compound is 2-chloro-N-[3-(methylanilino)propyl]acetamide hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is1S/C12H17ClN2O.ClH/c1-15(11-6-3-2-4-7-11)9-5-8-14-12(16)10-13;/h2-4,6-7H,5,8-10H2,1H3,(H,14,16);1H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 277.19 .科学研究应用
科学研究中的化学化合物评估
对苯胺和 4-氨基联苯等致癌物的噻吩类似物的研究提供了一个示例,说明如何评估相似的化学结构的潜在致癌性。研究已经合成并评估了这些化合物,揭示了对它们的化学行为和潜在健康影响的见解 (Ashby 等人,1978)。
代谢途径和药理活性
阿斯巴甜是一种与所讨论化学物质具有一些结构特征的化合物,其代谢已被广泛审查,重点介绍了其天冬酰部分在实验动物和人类中的代谢途径。此类研究阐明了这些化合物的代谢转化,这可能类似于“2-氯-N-{3-[甲基(苯基)氨基]丙基}乙酰胺盐酸盐”的代谢 (Ranney Re & Oppermann Ja,1979)。
用于化合物降解的高级氧化工艺
对高级氧化工艺 (AOP) 降解对乙酰氨基酚的研究提供了对化合物降解的动力学、机理和副产物的见解,这些见解对于了解化学化合物的环境归宿和潜在毒性至关重要 (Qutob 等人,2022)。
化学化合物的保肝和护肾活性
对黄酮类化合物芹菜素的药理学综述展示了对化合物对各种药物和毒性剂的保肝和护肾活性的研究广度。此类研究突出了化学化合物的潜在治疗应用及其在减轻药物引起的毒性中的作用 (Pingili 等人,2019)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
生化分析
Biochemical Properties
2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves binding to the active site of the enzyme, inhibiting its activity. This inhibition can be crucial in regulating biochemical pathways where proteases play a role. Additionally, 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride may interact with other proteins involved in signal transduction, affecting their function and downstream signaling pathways .
Cellular Effects
The effects of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By altering the activity of this pathway, 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride can impact cell proliferation and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride can modulate receptor function by binding to receptor sites, affecting signal transduction pathways. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential side effects of this compound .
Transport and Distribution
The transport and distribution of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, it may interact with intracellular binding proteins that facilitate its distribution to specific cellular compartments. These interactions can influence the localization and accumulation of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride within the cell, affecting its biological activity .
Subcellular Localization
The subcellular localization of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-chloro-N-[3-(N-methylanilino)propyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-15(11-6-3-2-4-7-11)9-5-8-14-12(16)10-13;/h2-4,6-7H,5,8-10H2,1H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYCKEYXWMYXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)CCl)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049756-51-5 | |
| Record name | Acetamide, 2-chloro-N-[3-(methylphenylamino)propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049756-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B3208228.png)
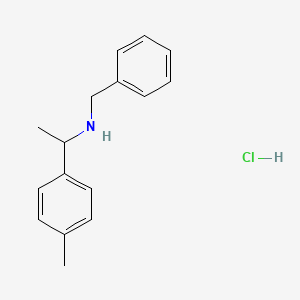

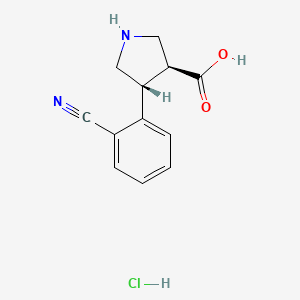
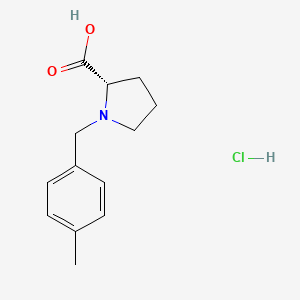
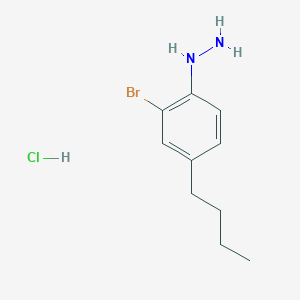

![2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B3208289.png)
![{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B3208291.png)
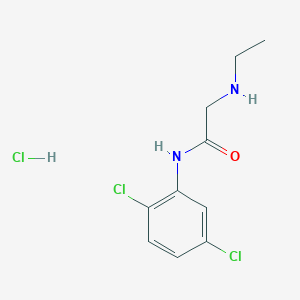
![[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3208296.png)

